

AcrB-IN-1 in combination with different classes of antibiotics

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Application Notes: AcrB-IN-1 in Combination with Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Introduction

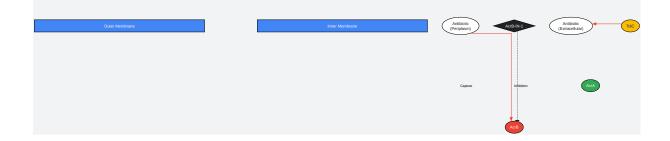
The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. A primary mechanism of resistance in these pathogens is the active efflux of antibiotics from the cell, which prevents the drugs from reaching their intracellular targets at effective concentrations. The AcrAB-TolC efflux pump is a major contributor to this resistance in many clinically significant bacteria, including Escherichia coli and Klebsiella pneumoniae.[1][2] This tripartite system, composed of the inner membrane transporter AcrB, the periplasmic adaptor protein AcrA, and the outer membrane channel TolC, is capable of expelling a wide variety of structurally diverse antimicrobial agents.[1][3]

AcrB-IN-1 is a potent and specific small molecule inhibitor of the AcrB protein. By binding to AcrB, **AcrB-IN-1** disrupts the conformational cycling required for substrate transport, effectively disabling the pump.[3] This inhibition leads to the intracellular accumulation of co-administered antibiotics, thereby restoring their efficacy against otherwise resistant bacterial strains. The use of **AcrB-IN-1** as an adjuvant or "potentiator" represents a promising strategy to overcome efflux-mediated resistance and extend the lifespan of existing classes of antibiotics.



Mechanism of Action

The AcrAB-TolC pump functions as a proton-motive force-driven efflux system. AcrB, the inner membrane component, is a homotrimer where each protomer cycles through three distinct conformations: Access, Binding, and Extrusion.[1] This functional rotation captures antibiotics from the periplasm and the outer leaflet of the inner membrane and expels them through the TolC channel.[3] AcrB-IN-1 is designed to bind within a key pocket of AcrB, locking the trimer in an inactive conformation and halting the efflux cycle. Consequently, antibiotics that are substrates of the pump are retained within the cell, allowing them to exert their bactericidal or bacteriostatic effects.



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Caption: Mechanism of AcrB-IN-1 Action on the AcrAB-TolC Pump.



Applications

- Restoration of Antibiotic Susceptibility: The primary application of AcrB-IN-1 is to re-sensitize
 MDR Gram-negative bacteria to antibiotics that are substrates for the AcrAB-TolC pump.
- Synergy Studies: **AcrB-IN-1** can be used in vitro to investigate the contribution of efflux to the resistance phenotype of clinical isolates.
- Drug Discovery: As a tool compound, AcrB-IN-1 can facilitate the screening and development of new antibiotics that might otherwise be ineffective due to efflux.
- Reducing Resistance Development: By increasing the efficacy of existing antibiotics, the selective pressure for the development of new resistance mechanisms may be reduced.[4]

Data Presentation: Potentiation of Antibiotics by AcrB Inhibition

The following tables summarize representative data on the potentiation of different antibiotic classes by an AcrB inhibitor. The data is presented as Minimum Inhibitory Concentrations (MICs) in μ g/mL for a given bacterial strain, both in the absence and presence of a fixed, sub-inhibitory concentration of an AcrB inhibitor. The fold reduction in MIC illustrates the synergistic effect.

Disclaimer: The following data is illustrative and based on published results for well-characterized AcrB inhibitors like MBX2319.[3] Results for **AcrB-IN-1** are expected to be similar but should be determined experimentally.

Table 1: Synergy with Fluoroquinolones Bacterial Strain: Escherichia coli (AcrB-overexpressing strain)

Antibiotic	MIC without Inhibitor (μg/mL)	MIC with AcrΒ Inhibitor (μg/mL)	Fold MIC Reduction
Ciprofloxacin	8	0.5	16
Levofloxacin	4	0.25	16
Delafloxacin	2	0.125	16



Table 2: Synergy with β-Lactams Bacterial Strain: Escherichia coli (AcrB-overexpressing strain)

Antibiotic	MIC without Inhibitor (μg/mL)	MIC with AcrΒ Inhibitor (μg/mL)	Fold MIC Reduction
Piperacillin	64	8	8
Oxacillin	256	32	8
Cefotaxime	16	2	8

Table 3: Synergy with Other Antibiotic Classes Bacterial Strain: Escherichia coli (AcrBoverexpressing strain)

Antibiotic	Class	MIC without Inhibitor (µg/mL)	MIC with AcrB Inhibitor (µg/mL)	Fold MIC Reduction
Chloramphenicol	Phenicol	32	4	8
Tetracycline	Tetracycline	16	2	8
Erythromycin	Macrolide	128	16	8
Rifampicin	Rifamycin	32	4	8

Experimental Protocols

Protocol 1: Determination of Synergy using the Checkerboard Assay

The checkerboard assay is the most common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of a combination of two antimicrobial agents.[5][6][7]

Objective: To quantify the synergistic interaction between **AcrB-IN-1** and a selected antibiotic against a target bacterial strain.

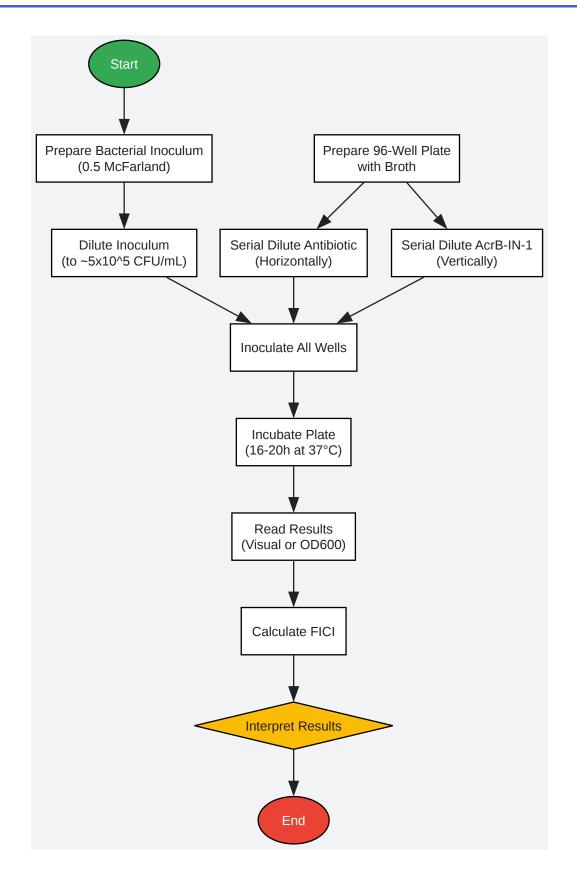
Materials:



- 96-well microtiter plates (U-bottom)
- Target bacterial strain (e.g., E. coli ATCC 25922 or a clinical isolate)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- AcrB-IN-1 stock solution (e.g., in DMSO)
- · Antibiotic stock solution
- Sterile multichannel pipettes and reservoirs
- Incubator (35-37°C)
- Microplate reader (optional, for OD600 measurement)
- 0.5 McFarland turbidity standard

Workflow Diagram:





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Caption: Experimental workflow for the checkerboard synergy assay.

Methodological & Application





Procedure:

- Preparation of Bacterial Inoculum: a. From an overnight culture plate, select 3-5 isolated colonies of the target bacterium. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). c. Dilute this suspension 1:300 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
- Plate Setup: a. Add 50 μL of CAMHB to each well of a 96-well plate. b. Prepare working solutions of the antibiotic and **AcrB-IN-1** at 4x the highest desired concentration. c. In column 1, add 100 μL of the 4x antibiotic solution to row A. Perform 2-fold serial dilutions down the column (from row A to G) by transferring 50 μL. Discard the final 50 μL from row G. This will establish the MIC of the antibiotic alone. d. In row H, add 100 μL of the 4x **AcrB-IN-1** solution to column 1. Perform 2-fold serial dilutions across the row (from column 1 to 10) by transferring 50 μL. This will establish the MIC of **AcrB-IN-1** alone. e. Create the "checkerboard" matrix from column 2 to 10 and row A to G. In each well of column 2 (rows A-G), add 50 μL of the appropriate antibiotic dilution from column 1. f. Similarly, in each well of row A (columns 2-10), add 50 μL of the appropriate **AcrB-IN-1** dilution from row H. g. Now, perform serial dilutions. For the antibiotic, dilute horizontally across each row (from column 2 to 10). For **AcrB-IN-1**, dilute vertically down each column (from row A to G). This creates a matrix of antibiotic and inhibitor combinations.
- Inoculation and Incubation: a. Add 50 μL of the prepared bacterial inoculum (from step 1c) to all wells containing the drug dilutions (typically A1-H10). b. Include appropriate controls:
 - Growth Control: Well H12 with 100 μL broth + 50 μL inoculum.
 - \circ Sterility Control: Well G12 with 150 μ L broth only. c. The final volume in each test well will be 100 μ L. d. Cover the plate and incubate at 37°C for 16-20 hours.
- Reading and Interpreting Results: a. After incubation, determine the MIC for the antibiotic alone (the lowest concentration in column 1 showing no visible growth) and for AcrB-IN-1 alone (lowest concentration in row H with no growth). b. For the combination wells, identify all wells that show no visible growth. c. Calculate the Fractional Inhibitory Concentration Index (FICI) for each non-growth well. The FICI is calculated using the following formula:[6]







d. The lowest FICI value obtained from all non-growth wells is reported as the FICI for the combination. The interaction is interpreted as follows:[6]

Synergy: FICI ≤ 0.5

Additive/Indifference: 0.5 < FICI ≤ 4.0

Antagonism: FICI > 4.0

Expected Outcome: For a successful potentiation, the MIC of the antibiotic in the presence of a sub-inhibitory concentration of **AcrB-IN-1** will be significantly lower than the MIC of the antibiotic alone, resulting in an FICI value ≤ 0.5 .

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